5-(4-ethylphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]pyrazolidine-3-carboxamide
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Overview
Description
5-(4-ethylphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]pyrazolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethylphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]pyrazolidine-3-carboxamide typically involves the condensation of 4-ethylbenzaldehyde with pyridine-3-carboxylic acid hydrazide under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate in the presence of a base to yield the desired pyrazolidine derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-ethylphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]pyrazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Potential use as a selective herbicide targeting C4 plants.
Mechanism of Action
The mechanism of action of 5-(4-ethylphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]pyrazolidine-3-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of phosphoenolpyruvate carboxylase, thereby inhibiting its activity and disrupting the C4 photosynthetic pathway in plants . In the context of its anticancer properties, the compound may interact with various cellular targets, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
Pyrazolidine-3,5-dione derivatives: These compounds share a similar core structure and have been studied for their herbicidal and medicinal properties.
Pyrazole derivatives: Known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness
5-(4-ethylphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]pyrazolidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H21N5O |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
5-(4-ethylphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]pyrazolidine-3-carboxamide |
InChI |
InChI=1S/C18H21N5O/c1-2-13-5-7-15(8-6-13)16-10-17(22-21-16)18(24)23-20-12-14-4-3-9-19-11-14/h3-9,11-12,16-17,21-22H,2,10H2,1H3,(H,23,24)/b20-12+ |
InChI Key |
KRGRHQAJPXJCAP-UDWIEESQSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2CC(NN2)C(=O)N/N=C/C3=CN=CC=C3 |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC(NN2)C(=O)NN=CC3=CN=CC=C3 |
Origin of Product |
United States |
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